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Compound of Interest

Compound Name: N-Nitrosofenfluramine

CAS No.: 19023-40-6
- 7
Abstract

N-Nitrosofenfluramine, a carcinogenic nitrosamine impurity, has been identified in
pharmaceutical and unregulated supplement products, necessitating robust analytical methods
for its unambiguous identification. This application note provides a comprehensive guide to the
structural elucidation of N-Nitrosofenfluramine using a suite of Nuclear Magnetic Resonance
(NMR) spectroscopy techniques. We detail the experimental protocols for one-dimensional (*H,
13C) and two-dimensional (COSY, HSQC, HMBC) NMR, and provide an in-depth analysis of the
spectral data. The methodology described herein offers a self-validating system for the
definitive structural confirmation of N-Nitrosofenfluramine, crucial for regulatory compliance
and quality control in the pharmaceutical industry.

Introduction

N-Nitrosofenfluramine is the N-nitroso derivative of fenfluramine, an amphetamine analogue
previously used as an appetite suppressant.[1][2] Like many N-nitrosamines, it is a potent
genotoxic impurity and a suspected human carcinogen, making its detection and
characterization in active pharmaceutical ingredients (APIs) and other consumables a critical
safety concern.[3][4] The structural confirmation of such impurities is paramount for regulatory
submissions and ensuring product safety.
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Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo
structural elucidation of organic molecules. It provides detailed information about the chemical
environment, connectivity, and spatial relationships of atoms within a molecule. A key structural
feature of asymmetrical nitrosamines like N-Nitrosofenfluramine is the restricted rotation
around the N-N bond due to its partial double-bond character.[4][5][6] This phenomenon gives
rise to conformational isomers (rotamers), often referred to as E/Z or syn/anti isomers, which
can exist as a mixture in solution and are often distinguishable by NMR, leading to a doubling
of some signals.[5][6] This guide will address this potential complexity in the spectral
interpretation.

This note outlines a systematic approach using tH, 13C, and various 2D NMR experiments to
provide unequivocal evidence for the structure of N-Nitrosofenfluramine.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC-recommended numbering scheme is
used for the N-Nitrosofenfluramine molecule (Figure 1).

Figure 1: Chemical Structure of N-Nitrosofenfluramine (Ci12H1sFsN20)
Caption: NMR Structural Elucidation Workflow.
e COSY Analysis: This spectrum reveals the proton-proton coupling networks.

o A cross-peak between the triplet at & ~1.1 ppm (H-12) and the multiplet at d ~3.5-4.2 ppm
(H-11) confirms the ethyl group (-CH2CHs3).

o A cross-peak between the doublet at 6 ~1.25 ppm (H-10) and the methine multiplet at
~4.6 ppm (H-8) confirms the CH-CHs moiety.

o A cross-peak between the methine proton (H-8) and the multiplet at 6 ~3.1 ppm (H-7)
connects the backbone.

o HSQC Analysis: This spectrum unambiguously assigns each proton to its directly attached
carbon, confirming the assignments in Table 1. For example, the proton signal at d ~4.6 ppm
will show a correlation to the carbon signal at & ~60.6 ppm, assigning these to H-8 and C-8,
respectively.
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« HMBC Analysis: This is the key experiment for assembling the complete structure from the
fragments identified by COSY and HSQC.
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Caption: Key HMBC correlations for structural assembly.
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o Aromatic to Aliphatic Link: A crucial correlation will be observed from the benzylic protons (H-
7) to the aromatic carbons C-1, C-2, and C-6. This unequivocally connects the propyl chain
to the benzene ring.

o Backbone Connectivity: Correlations from H-7 to C-8 and from H-8 to C-7 confirm their
linkage.

o Ethyl Group Attachment: A correlation from the methine proton H-8 to the ethyl methylene
carbon C-11 confirms the attachment of the ethyl group to the central nitrogen atom.

o Methyl Group Attachment: Correlations from the methyl protons H-10 to C-8 and C-7 confirm
its position on the propyl backbone.

Conclusion

The combination of 1D (*H, $3C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a
powerful and definitive method for the structural elucidation of N-Nitrosofenfluramine. The
systematic application of these experiments allows for the unambiguous assignment of all
proton and carbon signals and confirms the connectivity of the entire molecular framework.
This detailed protocol and data analysis guide serves as a robust resource for analytical
scientists in pharmaceutical development and quality control, ensuring the accurate
identification of this critical impurity. The described methodology adheres to the principles of a
self-validating system, where the collective, cross-validated data from multiple NMR
experiments leads to a single, undeniable structural conclusion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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